Negligible 5-HT3 Receptor Affinity Distinguishes TFMPP from mCPP and Quipazine
In a direct comparative study of prototypic arylpiperazines, TFMPP exhibited negligible affinity for brain 5-HT3 receptors (IC50 = 2,373 nM) compared to mCPP (IC50 = 61.4 nM) and quipazine (IC50 = 4.4 nM). TFMPP neither activated nor inhibited cardiac 5-HT3 receptors, whereas mCPP acted as a potent antagonist and quipazine as an agonist/antagonist at these sites [1]. This 39-fold difference in 5-HT3 affinity between TFMPP and mCPP represents the most pronounced point of pharmacological differentiation within this class.
| Evidence Dimension | 5-HT3 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 2,373 nM (TFMPP) |
| Comparator Or Baseline | mCPP: IC50 = 61.4 nM; Quipazine: IC50 = 4.4 nM |
| Quantified Difference | 39-fold lower affinity than mCPP; 539-fold lower than quipazine |
| Conditions | Radioligand binding assay using rat brain cortical membranes; [3H]quipazine as radioligand |
Why This Matters
TFMPP is the preferred ligand when 5-HT3 receptor activation or antagonism must be excluded from the experimental system, a critical consideration for studies of 5-HT1 and 5-HT2 receptor-mediated processes.
- [1] Robertson DW, Bloomquist W, Wong DT, Cohen ML. mCPP but not TFMPP is an antagonist at cardiac 5-HT3 receptors. Life Sci. 1992;50(8):599-605. View Source
